molecular formula C12H17NO3 B2800420 (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate CAS No. 1581258-45-8

(Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate

Cat. No. B2800420
CAS RN: 1581258-45-8
M. Wt: 223.272
InChI Key: VULAFJKFYCZNGX-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Synthesis and Reactions

  • A study by Arutyunyan et al. (2013) explores the synthesis and reactions of ethyl cyano(2,2-dimethyltetrahydropyran-4-ylidene)acetate with 2chlorobenzylmagnesium chloride, leading to various derivatives through decarbethoxylation and reduction processes Arutyunyan et al., 2013.
  • Dawadi and Lugtenburg (2010) describe the preparation of 5-Cyano-4,6-dimethyl-2H-pyran-2-one via a simple one-pot domino-Knoevenagel reaction, demonstrating the broad applicability of this synthesis method Dawadi & Lugtenburg, 2010.

Crystal Structure and Tautomeric States

  • Tulyasheva et al. (2005) synthesized new compounds (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate and investigated their structures in solution and crystal form, revealing insights into their tautomeric states and intramolecular hydrogen bonding Tulyasheva et al., 2005.

Antitumor Activity

  • Liu et al. (2018) reported on the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and its distinct inhibition of the proliferation of some cancer cell lines, showcasing the compound's potential antitumor activity Liu et al., 2018.

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)10(8-13)9-5-6-16-12(2,3)7-9/h4-7H2,1-3H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULAFJKFYCZNGX-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCOC(C1)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/CCOC(C1)(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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